molecular formula C5H4F3IN2 B3030553 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole CAS No. 918483-35-9

4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Cat. No. B3030553
CAS RN: 918483-35-9
M. Wt: 276.00
InChI Key: QCNHJCWDGGAXGH-UHFFFAOYSA-N
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Description

“4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine” is a chemical compound with the molecular formula C5H6ClF3IN3 and a molecular weight of 327.47 . It is used in various chemical reactions and has specific properties that make it useful in certain applications .


Molecular Structure Analysis

The molecular structure of “4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole” is determined by its molecular formula, C5H6ClF3IN3 . The molecule contains iodine, chlorine, fluorine, nitrogen, and carbon atoms. The exact arrangement of these atoms in the molecule would be determined by a variety of factors, including the specific synthesis process used.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole” are determined by its molecular structure. It has a molecular weight of 327.47 . Other properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Radiolabeled Prostate-Specific Membrane Antigen (PSMA) Ligands:

properties

IUPAC Name

4-iodo-1-(2,2,2-trifluoroethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3IN2/c6-5(7,8)3-11-2-4(9)1-10-11/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNHJCWDGGAXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401262530
Record name 4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401262530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole

CAS RN

918483-35-9
Record name 4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole
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Record name 4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401262530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole
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Synthesis routes and methods I

Procedure details

A mixture of 4-iodo-1H-pyrazole (960 mg, 5 mmol), 2,2,2-trifluoroethyl iodide (3.13 g, 15 mmol) and CS2CO3 (2.4 g, 7.7 mmol) in DMF (5 ml) is heated at 60° C. with stirring overnight. After cooling, the reaction mixture is partitioned between water (50 ml) and ether (20 ml). The organic layer is separated, dried (MgSO4) and concentrated to afford the title compound as an oil which solidified upon standing 1.0 g (72%). 1HNMR (CDCl3): δ (ppm) 4.70 (m, 2H), 7.56 (s, 1H), 7.59 (s, 1H).
Quantity
960 mg
Type
reactant
Reaction Step One
Quantity
3.13 g
Type
reactant
Reaction Step One
[Compound]
Name
CS2CO3
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In a microwave vial 4-iodo-1H-pyrazole (1.00 g, 5.16 mmol) and cesium carbonate (6.72 g, 20.6 mmol) were suspended in DMF (8.0 mL) and 1,1,1-trifluoro-2-iodoethane (2.06 mL, 20.6 mmol) was added. The mixture was heated at 90° C. by microwave for 60 minutes then the mixture was filtered and the filter cake rinsed with EtOAc. The filtrate was concentrated then taken up in EtOAc and 50% saturated aqueous NH4Cl. The organic layer was washed with sat LiCl and sat NaCl then dried over MgSO4. The solution was concentrated and the residue purified by SiO2 chromatography (5-35% EtOAc/heptane) to afford 1.08 g (76%) of 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole as a colorless oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6.72 g
Type
reactant
Reaction Step Two
Quantity
2.06 mL
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A mixture of 4-iodo-pyrazole (582 mg, 3.0 mmole) and cesium carbonate (1.96 g, 6.0 mmole) was stirred with DMF (6 mL) for 5 minutes. Trifluoroethyl triflate (0.52 mL, 870 mg, 3.75 mmole) was added and the reaction was stirred at room temperature for 4.5 hours. The reaction was added to water (60 mL) and extracted with ether (3×25 mL). The combined organic extracts were washed with water (3×20 mL) and with brine; then dried (MgSO4) and evaporated to afford the title compound (857 mg, 89%). 1H-NMR (CDCl3, 500 MHz): δ 4.72 (q, J=8.20, 2H), 7.58 (s, 1H), 7.61 (s, 1H).
Quantity
582 mg
Type
reactant
Reaction Step One
Quantity
1.96 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
0.52 mL
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four
Yield
89%

Synthesis routes and methods IV

Procedure details

A mixture of 4-iodo-1H-pyrazole (960 mg, 5 mmol), 2,2,2-trifluoroethyl iodide (3.13 g, 15 mmol) and Cs2CO3(2.4 g, 7.7 mmol) in DMF (5 ml) is heated at 60° C. with stirring overnight. After cooling, the reaction mixture is partitioned between water (50 ml) and ether (20 ml). The organic layer is separated, dried (MgSO4) and concentrated to afford the title compound as an oil which solidified upon standing 1.0 g (72%). 1HNMR (CDCl3): δ (ppm) 4.70 (m, 2H), 7.56 (s, 1H), 7.59 (s, 1H).
Quantity
960 mg
Type
reactant
Reaction Step One
Quantity
3.13 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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